3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide
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Overview
Description
3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is a complex organic compound with the molecular formula C21H16Cl2N2O2. This compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The acylated product is then subjected to amination, where an amine group is introduced.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
- 3,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide
Comparison
Compared to similar compounds, 3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C21H16Cl2N2O2 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-3-2-4-14(11-13)20(26)24-16-6-8-17(9-7-16)25-21(27)15-5-10-18(22)19(23)12-15/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
CNXVPVQONQWZQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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